N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . It has shown affinity in the range from 22 nM to 250 nM . The interaction between the compound and the α1-AR leads to changes in the receptor’s activity, which can result in various physiological effects .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can therefore influence these processes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular level. It affects the activity of the α1-AR, leading to changes in the adrenergic signaling pathway . This can result in various physiological effects, depending on the specific subtype of the α1-AR that the compound interacts with .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound’s physicochemical properties, such as size, charge, and lipophilicity, can affect its pharmacokinetic profile and thus its efficacy and stability . Additionally, the compound’s action can be influenced by the specific cellular and molecular environment in which it is acting .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
The compound’s effects on cells are primarily related to its interactions with alpha1-adrenergic receptors . These receptors are involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with alpha1-adrenergic receptors . The compound’s binding interactions with these receptors can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Preparation Methods
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Comparison with Similar Compounds
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can be compared with other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but may differ in their binding affinities, pharmacokinetic profiles, and therapeutic applications. For example:
Trazodone: Primarily used as an antidepressant and anxiolytic.
Naftopidil: Used for the treatment of benign prostate hyperplasia.
Urapidil: Used for the management of hypertension.
This compound is unique in its specific binding affinity and potential for further development as a therapeutic agent.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-20-14-6-4-3-5-13(14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTBNGAJBCDVEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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